2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
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Overview
Description
2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol is a heterocyclic organic compound with the molecular formula C10H23NO5 and a molecular weight of 237.29332 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[bis-(2-Hydroxyethoxy)amino]-2-methylpropan-1-ol
- 2-[bis-(2-Hydroxypropoxy)amino]-2-methylpropan-1-ol
- 2-[bis-(2-Hydroxybutoxy)amino]-2-methylpropan-1-ol
Uniqueness
2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
98143-42-1 |
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Molecular Formula |
C10H23NO5 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[bis(1-hydroxypropan-2-yloxy)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H23NO5/c1-8(5-12)15-11(10(3,4)7-14)16-9(2)6-13/h8-9,12-14H,5-7H2,1-4H3 |
InChI Key |
ITWBTKKKYMSITK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)ON(C(C)(C)CO)OC(C)CO |
Origin of Product |
United States |
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